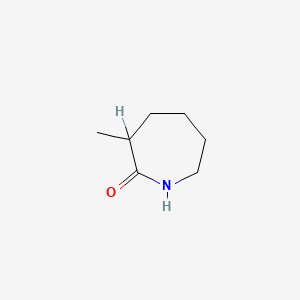

2H-Azepin-2-one, hexahydro-3-methyl-

Description

Contextualization of Azepinone Chemistry and Its Heterocyclic Significance

Azepinones are a class of seven-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. Their fully saturated form, hexahydro-2H-azepin-2-one, is commonly known as ε-caprolactam. rsc.org These structures are of significant chemical interest due to their prevalence in biologically active molecules and their role as monomers in polymer synthesis. rsc.orglookchem.com The seven-membered ring of azepinones presents unique conformational flexibility, which influences their chemical reactivity and biological interactions. researchgate.net The introduction of substituents, such as a methyl group at the 3-position, can significantly alter the molecule's properties, leading to new research avenues in medicinal chemistry and materials science. rsc.orgscispace.com Azepinone derivatives have been investigated for their potential in developing new drugs, including vasopeptidase inhibitors and orally active factor Xa inhibitors. lookchem.com

Academic Relevance of Saturated Seven-Membered Lactam Systems in Organic Synthesis

Saturated seven-membered lactams, with ε-caprolactam as the parent compound, are fundamental building blocks in organic synthesis. researchgate.net Their primary academic and industrial relevance stems from their ability to undergo ring-opening polymerization to produce polyamide-6, commonly known as Nylon 6. wikipedia.orgatamankimya.com This process has been a subject of extensive research, exploring various catalytic methods, including anionic, cationic, and enzymatic ring-opening polymerizations. rsc.orgacs.org

The academic interest in substituted caprolactams, such as the 3-methyl derivative, lies in their potential to create modified polyamides with altered properties. rsc.org Copolymerization of ε-caprolactam with functionalized lactam monomers is a strategy to introduce pendent substituents that can improve processing properties, solubility, elasticity, and adhesion of the resulting polymer without compromising its inherent thermal and mechanical strength. rsc.org Furthermore, the synthesis of chiral seven-membered lactams is a significant challenge in organic chemistry due to entropic and enthalpic barriers, making the development of efficient asymmetric syntheses a key area of research. researchgate.netrsc.org

Historical Development and Contemporary Research Landscape of Hexahydro-2H-azepin-2-one Derivatives

The history of hexahydro-2H-azepin-2-one, or ε-caprolactam, began in the late 19th century. It was first synthesized in 1899 by Gabriel and Maas through the cyclization of ε-aminocaproic acid. researchgate.net Shortly after, in 1900, Otto Wallach discovered the acid-catalyzed Beckmann rearrangement of cyclohexanone (B45756) oxime, which has become the dominant commercial synthesis route. acs.org The immense industrial value of caprolactam was realized in 1938 when Paul Schlack at IG Farben discovered its ability to form the long-chain polyamide, Nylon 6, upon heating. atamankimya.comacs.org

Contemporary research on hexahydro-2H-azepin-2-one derivatives is multifaceted. A significant focus remains on optimizing the synthesis of caprolactam to be more environmentally friendly, with research into "green" one-step catalytic processes. nih.gov In the realm of polymer chemistry, there is ongoing exploration of new monomers based on substituted caprolactams to create functionalized Nylon 6 with tailored properties for specific applications. rsc.org In medicinal chemistry, the azepinone scaffold continues to be a target for the synthesis of novel therapeutic agents. rsc.org Conformational studies of substituted ε-caprolactams using X-ray crystallography and NMR spectroscopy are also an active area of research, providing fundamental insights into the influence of substituents on the ring's structure and reactivity. scispace.comrsc.org

The synthesis of 2H-Azepin-2-one, hexahydro-3-methyl- can be approached through the Beckmann rearrangement of 2-methylcyclohexanone (B44802) oxime. wikipedia.orgacs.org This rearrangement is stereospecific, with the migrating group being anti-periplanar to the leaving group on the nitrogen. wikipedia.org The rearrangement of 2-methylcyclohexanone oxime would be expected to yield a mixture of 3-methyl-2H-azepin-2-one and 7-methyl-2H-azepin-2-one.

Detailed research findings specifically on 2H-Azepin-2-one, hexahydro-3-methyl- are limited in publicly accessible literature. However, the foundational knowledge of caprolactam chemistry provides a strong basis for understanding its properties and potential applications. The presence of a methyl group at the 3-position is expected to influence the conformational preferences of the seven-membered ring and the properties of any resulting polymers.

Below are tables detailing some of the known physicochemical properties of the parent compound, ε-caprolactam, and its N-methyl derivative, which can serve as a reference for the anticipated properties of 3-methyl-hexahydro-2H-azepin-2-one.

Table 1: Physicochemical Properties of Hexahydro-2H-azepin-2-one (ε-Caprolactam) This interactive table summarizes key properties of the parent compound.

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO |

| Molar Mass | 113.16 g/mol |

| Appearance | White, hygroscopic solid |

| Melting Point | 69.2 °C |

| Boiling Point | 270.8 °C |

| Solubility in Water | 866.89 g/L (22 °C) |

| CAS Number | 105-60-2 |

Table 2: Physicochemical Properties of Hexahydro-1-methyl-2H-azepin-2-one (N-Methylcaprolactam) This interactive table provides data for a closely related derivative.

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO |

| Molar Mass | 127.19 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 106-108 °C at 6 mmHg |

| Density | 0.991 g/mL at 25 °C |

| Refractive Index | n20/D 1.484 |

| CAS Number | 2556-73-2 |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2H-Azepin-2-one, hexahydro-3-methyl- |

| Azepinone |

| Hexahydro-2H-azepin-2-one |

| ε-caprolactam |

| Polyamide-6 |

| Nylon 6 |

| ε-aminocaproic acid |

| Cyclohexanone oxime |

| 2-methylcyclohexanone oxime |

| 7-methyl-2H-azepin-2-one |

| N-Methylcaprolactam |

Structure

3D Structure

Properties

IUPAC Name |

3-methylazepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-4-2-3-5-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSUUFDRDVJCLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCNC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347168 | |

| Record name | 3-Methylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2073-32-7 | |

| Record name | 3-Methylcaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2073-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Pathways and Mechanistic Studies of Hexahydro 3 Methyl 2h Azepin 2 One and Its Derivatives

Polymerization Mechanisms and Kinetics of Hexahydro-2H-azepin-2-one Monomers

Hexahydro-2H-azepin-2-one and its derivatives are important monomers for the synthesis of polyamides, commonly known as nylons. The primary mechanism for this is ring-opening polymerization (ROP).

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to propagate the chain. youtube.comyoutube.com The polymerization of ε-caprolactam (the parent compound of hexahydro-3-methyl-2H-azepin-2-one) to produce Polyamide 6 (Nylon 6) is a large-scale industrial process. The driving force for the ROP of lactams is the release of ring strain. rsc.org

ROP of lactams can proceed via several mechanisms, primarily anionic, cationic, and hydrolytic.

Anionic ROP: This is the most rapid and common method for lactam polymerization. It requires a strong base as a catalyst (e.g., sodium caprolactamate) and an activator or co-initiator (e.g., an N-acyllactam). rsc.orgmdpi.com The mechanism involves the nucleophilic attack of a lactamate anion on the carbonyl group of the activator, initiating the chain. The propagation step involves the subsequent attack of other lactamate anions on the N-acylated end of the growing polymer chain. rsc.org

Cationic ROP: This method uses strong acids to protonate the carbonyl oxygen of the lactam, activating it for nucleophilic attack by another monomer molecule. ehu.es The propagating species is a protonated amine at the chain end.

Hydrolytic ROP: This process is initiated by water at high temperatures (around 250°C). Water first hydrolyzes a monomer molecule to form ε-aminocaproic acid. This linear amino acid then acts as the initiator, attacking other cyclic monomers to build the polymer chain through a combination of ring-opening and step-growth polycondensation. acs.org

The kinetics of ROP for substituted lactams are influenced by the nature and position of the substituent. For 3-methyl-substituted caprolactam, the methyl group can exert steric hindrance, which may decrease the rate of polymerization compared to the unsubstituted ε-caprolactam. rsc.org Studies on the ROP of the related monomer ε-caprolactone have shown the propagation rate to be first-order with respect to the monomer concentration. semanticscholar.org

| ROP Mechanism | Initiator/Catalyst | Key Features |

| Anionic | Strong Base (e.g., Sodium Caprolactamate) + Activator | Very rapid polymerization; produces high molecular weight polymer. mdpi.com |

| Cationic | Strong Acid (e.g., Sulfonic Acids) | Involves protonation and activation of the monomer. ehu.es |

| Hydrolytic | Water (at high temperature) | Two-stage process: initial ring-opening followed by polycondensation. acs.org |

Anionic Ring-Opening Polymerization Processes and Catalysis

The anionic ring-opening polymerization (AROP) is a primary method for converting lactams into polyamides. For hexahydro-3-methyl-2H-azepin-2-one, this process would yield poly(3-methyl-ε-caprolactam). The mechanism is analogous to that of ε-caprolactam, involving initiation, propagation, and termination steps, though the kinetics would be influenced by the β-methyl substituent.

The process is typically initiated by a strong base that deprotonates the lactam monomer, forming a lactam anion. This anion, however, is not the active species in propagation. An activator, typically an N-acyllactam, is required to create a growth center. The lactam anion then nucleophilically attacks the carbonyl carbon of the activator, opening the ring and forming a new acylated lactam anion, which propagates the polymer chain. nih.gov

Initiation and Propagation Mechanism:

Anion Formation: A strong base (Catalyst) removes the proton from the nitrogen atom of hexahydro-3-methyl-2H-azepin-2-one.

Activation: An N-acyllactam activator provides the initial growth center.

Propagation: The lactam anion attacks the endocyclic carbonyl group of the N-acyl-terminated polymer chain. This step involves the ring-opening of the monomer and its addition to the polymer chain, regenerating the N-acyllactam active center at the new chain end. nih.gov

Catalysis: Catalytic systems for AROP of lactams typically consist of a catalyst (a strong base) and an activator.

Catalysts: Common catalysts include alkali metals, their hydrides, or alkoxides, as well as organometallic compounds like Grignard reagents (e.g., ε-caprolactam magnesium bromide). researchgate.net

Activators: N-acyllactams, such as N-acetyl-ε-caprolactam, are widely used as they provide the initial imide structure necessary for rapid propagation. nih.gov Isocyanates and carbodiimides can also act as activators by reacting with the lactam in situ to form the required N-acyllactam species.

Table 1: Common Catalytic Systems for Anionic Ring-Opening Polymerization of Lactams

| Catalyst Type | Example | Activator Type | Example |

|---|---|---|---|

| Alkali Metal Salt | Sodium caprolactamate | N-Acyllactam | N-acetyl-ε-caprolactam |

| Grignard Reagent | ε-Caprolactam magnesium bromide | N-Carbamoyllactam | Isophthaloyl-bis-caprolactam |

| Organometallic | Butyllithium | Isocyanate | Hexamethylene diisocyanate |

Polyaddition Reactions Involving Hexahydro-2H-azepin-2-one Derived Monomers

While AROP is the dominant polymerization pathway for lactams, monomers derived from hexahydro-3-methyl-2H-azepin-2-one could potentially participate in polyaddition reactions if appropriately functionalized. For instance, creating a diamine or diisocyanate derivative from the parent lactam would allow it to act as a monomer in step-growth polymerization.

One hypothetical pathway involves the hydrolytic opening of the lactam ring to form 3-methyl-6-aminocaproic acid. This amino acid could then undergo self-condensation polymerization to form a polyamide, although this typically requires high temperatures and results in a slow reaction with a broad molecular weight distribution. A more controlled polyaddition would involve converting this amino acid into bifunctional monomers suitable for reactions like polyurethane or polyurea formation.

Detailed Mechanistic Investigations of Specific Azepinone Transformations (e.g., lactam O-alkylation/N-substitution)

The hexahydro-3-methyl-2H-azepin-2-one molecule possesses two primary sites for substitution: the nitrogen atom and the exocyclic oxygen atom of the amide group.

N-Substitution: Alkylation at the nitrogen atom (N-alkylation) is a common transformation for lactams. The reaction typically proceeds via deprotonation of the N-H bond with a strong base (e.g., sodium hydride, LDA) to form the lactam anion, followed by a nucleophilic attack on an alkyl halide. nih.gov

Mechanism: The reaction is a standard SN2 process. The rate and yield can be influenced by the strength of the base, the nature of the alkylating agent, and the solvent. For N-methylation, reagents like dimethyl sulfate (B86663) can be used, often in the presence of a base to neutralize the acid byproduct. echemi.com

O-Alkylation: Alkylation at the oxygen atom (O-alkylation) leads to the formation of an imino ether, specifically a lactim ether. This reaction is typically achieved using powerful alkylating agents such as trialkyloxonium salts (e.g., Meerwein's salt, trimethyloxonium (B1219515) tetrafluoroborate) or dimethyl sulfate. orgsyn.org

Mechanism: The amide oxygen is first protonated or complexed with a Lewis acid, making it a better leaving group. The alkylating agent then delivers an alkyl group to the oxygen. The resulting O-alkylated product is a lactim ether. For example, O-methylcaprolactim is synthesized by reacting ε-caprolactam with dimethyl sulfate. orgsyn.org The presence of the 3-methyl group in hexahydro-3-methyl-2H-azepin-2-one is not expected to significantly hinder O-alkylation, as the reaction site is relatively remote from the substituent.

Studies on Side Reactions and Byproduct Formation in Azepinone Synthesis and Transformations

Synthesis: The primary route for synthesizing substituted caprolactams like the 3-methyl derivative is the Beckmann rearrangement of the corresponding substituted cyclohexanone (B45756) oxime (in this case, 3-methylcyclohexanone (B152366) oxime). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Side Reactions in Beckmann Rearrangement: The classic Beckmann rearrangement uses strong acids like sulfuric acid or oleum (B3057394), which can lead to side reactions and the formation of significant amounts of byproducts, most notably ammonium (B1175870) sulfate upon neutralization. wikipedia.org Incomplete rearrangement or fragmentation of the oxime can also occur. Studies on α-substituted cyclohexanone oximes have shown that the yield of the desired lactam can decrease with increasing steric bulk of the substituent. cdnsciencepub.com Alternative, milder reagents are often explored to minimize these side reactions. organic-chemistry.orglibretexts.org A photochemical variant of the Beckmann rearrangement can also be employed, which may offer a different product distribution and avoid harsh acidic conditions. cdnsciencepub.com

Transformations (Polymerization): During the anionic ring-opening polymerization of lactams, several side reactions can occur, particularly at elevated temperatures, affecting the polymer's structure, molecular weight, and properties. rsc.org These include:

Claisen-type Condensation: The lactam anion can act as a base, abstracting a proton from the α-carbon of a monomer or a polymer chain. This can lead to condensation reactions, resulting in branching and the formation of irregular structures within the polymer chain. The presence of the methyl group at the β-position (C3) might slightly alter the acidity of the α-protons, but such condensation reactions remain a possibility.

Transamidation: Amide groups within the polymer backbone can react with lactam anions or growing chain ends, leading to chain scission and a redistribution of molecular weights. This is a reversible process that contributes to broadening the molecular weight distribution, especially at high conversions and temperatures. mdpi.com

Table 2: Summary of Potential Side Reactions

| Process | Reaction Name | Description | Potential Byproducts/Effects |

|---|---|---|---|

| Synthesis | Beckmann Fragmentation | Cleavage of the C-C bond adjacent to the oxime | Nitriles, unsaturated compounds |

| Synthesis | Sulfonation/Degradation | Reaction with strong acid catalyst (e.g., H₂SO₄) | Charring, sulfonated byproducts |

| Polymerization | Claisen Condensation | Reaction at the α-carbon leading to chain coupling | Branched polymers, gel formation |

| Polymerization | Transamidation | Scrambling of amide linkages in the polymer chain | Broadened molecular weight distribution |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Hexahydro 3 Methyl 2h Azepin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of hexahydro-3-methyl-2H-azepin-2-one. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to assign every proton and carbon atom in the molecule, providing insights into its connectivity and stereochemistry.

In the ¹H NMR spectrum, the protons within the molecule exhibit distinct chemical shifts based on their electronic environment. The N-H proton of the secondary amide typically appears as a broad singlet downfield. The methine proton at the C3 position, adjacent to the methyl group, would present a complex multiplet due to coupling with neighboring methylene (B1212753) protons. The methyl group itself would appear as a doublet. The remaining methylene protons on the azepine ring (at positions 4, 5, 6, and 7) would produce a series of complex, overlapping multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C2) of the lactam is the most deshielded, appearing significantly downfield. The substituted C3 carbon and the C7 carbon adjacent to the nitrogen atom would appear at intermediate chemical shifts, while the remaining sp³ hybridized carbons of the ring would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hexahydro-3-methyl-2H-azepin-2-one (Note: Values are estimated based on ε-caprolactam and standard substituent effects. Actual values may vary depending on solvent and experimental conditions.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~7.5-8.5 (broad s) | - |

| C2 (C=O) | - | ~178-182 |

| C3 | ~2.3-2.6 (m) | ~38-42 |

| C4 | ~1.5-1.8 (m) | ~28-32 |

| C5 | ~1.4-1.7 (m) | ~23-27 |

| C6 | ~1.8-2.1 (m) | ~35-39 |

| C7 | ~3.1-3.4 (m) | ~40-44 |

| 3-CH₃ | ~1.0-1.2 (d) | ~15-19 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For hexahydro-3-methyl-2H-azepin-2-one (C₇H₁₃NO), the molecular weight is 127.18 g/mol . In electron ionization mass spectrometry (EI-MS), the compound is expected to show a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 127.

The fragmentation of the molecular ion provides a fingerprint that aids in structural confirmation. The fragmentation of amides and cyclic compounds follows predictable pathways. libretexts.org Key fragmentation mechanisms for hexahydro-3-methyl-2H-azepin-2-one would include:

Alpha-cleavage: This is a dominant fragmentation pathway for amides, involving the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom.

Loss of small molecules: Elimination of stable neutral molecules such as carbon monoxide (CO), ethene (C₂H₄), or radicals like the methyl group (•CH₃) is common.

Ring-opening and subsequent fragmentation: The seven-membered ring can open, leading to a variety of linear fragment ions.

The resulting mass spectrum would display a series of peaks corresponding to these charged fragments. The most abundant fragment ion is known as the base peak. For comparison, the isomeric compound N-methyl-ε-caprolactam also has a molecular ion at m/z 127, but its fragmentation pattern would differ, allowing for clear differentiation between the two isomers. nist.govnist.gov

Table 2: Plausible Mass Spectrometry Fragments for Hexahydro-3-methyl-2H-azepin-2-one

| m/z Value | Plausible Fragment Identity | Proposed Loss from Molecular Ion |

|---|---|---|

| 127 | [C₇H₁₃NO]⁺ (Molecular Ion) | - |

| 112 | [M - CH₃]⁺ | Loss of methyl radical |

| 99 | [M - C₂H₄]⁺ | Loss of ethene |

| 98 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 84 | [M - CH₃ - CO]⁺ | Loss of methyl radical and carbon monoxide |

| 70 | [C₄H₈N]⁺ | Ring cleavage fragment |

| 56 | [C₃H₆N]⁺ or [C₄H₈]⁺ | Ring cleavage fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are complementary and provide a characteristic spectral fingerprint. horiba.com

Infrared (IR) Spectroscopy: The IR spectrum of hexahydro-3-methyl-2H-azepin-2-one would be dominated by absorptions characteristic of a secondary lactam. A strong, sharp absorption band between 1640-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration, known as the Amide I band. Another key feature is the N-H stretching vibration, which typically appears as a moderate band around 3200-3400 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the region of 1510-1570 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). rsc.org

Raman Spectroscopy: Raman spectroscopy also provides information on these vibrations. While the C=O stretch is visible in both IR and Raman, symmetric vibrations often produce stronger signals in Raman spectra. Therefore, the symmetric C-C bond vibrations within the ring structure may be more prominent. Raman spectroscopy is particularly useful for quantitative analysis of caprolactam and its impurities. researchgate.net It is also less susceptible to interference from aqueous media compared to IR spectroscopy. horiba.com

Table 3: Key Vibrational Bands for Hexahydro-3-methyl-2H-azepin-2-one

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | 3200 - 3400 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | - | Medium |

| CH₂/CH₃ Bend | 1440 - 1470 | 1440 - 1470 | Medium |

| C-N Stretch | 1200 - 1300 | 1200 - 1300 | Medium |

Advanced Chromatographic Methods for Separation and Purity Profiling

Chromatographic techniques are essential for separating hexahydro-3-methyl-2H-azepin-2-one from impurities, starting materials, and byproducts, thereby allowing for its accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile or thermally sensitive compounds like lactams. Reversed-phase HPLC (RP-HPLC) is the most common mode used for caprolactam analysis. oup.com A nonpolar stationary phase (such as C18 or ODS) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. oup.comsielc.com An acid, such as phosphoric or formic acid, is often added to the mobile phase to ensure sharp peak shapes. sielc.com Detection is commonly achieved using an ultraviolet (UV) or diode-array detector (DAD), as the amide chromophore absorbs light at low wavelengths (around 200-210 nm). oup.com

Table 4: Typical HPLC Conditions for Caprolactam Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) oup.com |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water oup.comsielc.comgoogle.com |

| Flow Rate | 0.5 - 1.0 mL/min oup.comgoogle.com |

| Column Temperature | 25 - 30 °C oup.comgoogle.com |

| Detector | UV/DAD |

| Detection Wavelength | ~205 nm oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique ideal for volatile and thermally stable compounds. While direct analysis of hexahydro-3-methyl-2H-azepin-2-one is possible, its polarity and hydrogen-bonding capability (due to the N-H group) can lead to poor peak shape and column bleed. To overcome this, derivatization is often employed to convert the analyte into a more volatile and less polar form. mdpi.com

Silylation is a common derivatization strategy where the active hydrogen on the nitrogen atom is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). brjac.com.br The resulting TMS-derivative is more volatile and exhibits better chromatographic behavior. The GC separates the derivative from other components, and the mass spectrometer provides detection and structural confirmation, making GC-MS a powerful tool for identifying and quantifying trace impurities. nih.gov

Table 5: Typical GC-MS Conditions for Analysis of Silylated Lactams

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | MSTFA or BSTFA |

| Column | Nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm) unina.it |

| Carrier Gas | Helium, constant flow |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 70 °C initial, ramp to 280 °C) unina.it |

| Detector | Mass Spectrometer (Electron Ionization source) |

| MS Mode | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically faster analysis times, improved resolution, and greater sensitivity. nih.gov

For purity profiling of hexahydro-3-methyl-2H-azepin-2-one, a UPLC method would offer a high-throughput alternative to HPLC. The fundamental principles of separation remain the same (typically reversed-phase), but the run times can be reduced from several minutes to under two minutes. nih.gov UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS), which provides exceptional selectivity and sensitivity for quantifying the target compound and any impurities, even at very low levels. nih.gov

Table 6: Typical UPLC Conditions for Rapid Lactam Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., Acquity BEH C18, 50-100 mm x 2.1 mm, 1.7 µm) nih.govnih.gov |

| Mobile Phase | Fast gradient with Acetonitrile/Water containing 0.1% Formic Acid nih.govnih.gov |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | ~40 °C europeanpharmaceuticalreview.com |

| Detector | UV/DAD or Tandem Mass Spectrometer (MS/MS) |

| Analysis Time | < 5 minutes nih.gov |

X-ray Crystallography for Solid-State Structure Determination of Azepinones and Their Complexes

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, torsion angles, and the conformation of molecules within the crystal lattice. For azepinone derivatives, including hexahydro-3-methyl-2H-azepin-2-one, this technique is invaluable for elucidating the ring's conformation, the orientation of substituents, and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While specific single-crystal X-ray diffraction data for hexahydro-3-methyl-2H-azepin-2-one is not extensively detailed in publicly accessible literature, the crystal structures of the parent compound, ε-caprolactam, and numerous substituted derivatives provide a robust framework for understanding its likely solid-state characteristics. rsc.orgrsc.org

Structural Insights from ε-Caprolactam and its Derivatives

Studies on substituted ε-caprolactams consistently show that the seven-membered ring typically adopts a chair-type conformation. rsc.orgrsc.org A key feature of this conformation is the planarity of the lactam group (O=C-N-H). rsc.org The introduction of substituents on the caprolactam ring influences the preferred conformation. For instance, substituents generally favor an equatorial position to minimize steric strain. rsc.org

The crystal structure of the parent ε-caprolactam has been refined, providing a benchmark for comparison.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.28 |

| b (Å) | 7.78 |

| c (Å) | 9.57 |

| β (°) | 112.39 |

Analysis of Azepinone Complexes and Co-crystals

X-ray crystallography is also instrumental in characterizing complexes and co-crystals involving azepinone structures. The analysis of these multi-component systems reveals how azepinones interact with other molecules, such as metal ions or other organic compounds.

For example, the structure of tris(ε-caprolactamium) hexa(isothiocyanato)chromate(III) tricaprolactam has been determined, showing how protonated and neutral caprolactam molecules are arranged in the crystal lattice around a central metal complex. researchgate.net In this complex structure, the unit cell contains both caprolactamium cations and neutral caprolactam solvation molecules. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.1784 |

| b (Å) | 11.3196 |

| c (Å) | 12.580 |

| α (°) | 109.347 |

| β (°) | 106.304 |

| γ (°) | 102.025 |

Furthermore, advanced techniques combining powder X-ray diffraction (PXRD) data with computational methods like density-functional theory (DFT) have been used to solve complex structures, such as a co-crystal of the anticonvulsant drug zonisamide (B549257) with ε-caprolactam. mdpi.com This approach is particularly useful when growing single crystals of sufficient size and quality is challenging. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a (Å) | 32.150 |

| b (Å) | 5.3272 |

| c (Å) | 18.730 |

| β (°) | 95.623 |

Theoretical and Computational Chemistry Applied to Hexahydro 3 Methyl 2h Azepin 2 One

Quantum Chemical Calculations of Molecular Structure, Conformation, and Energetics

Quantum chemical calculations are instrumental in determining the three-dimensional structure, conformational preferences, and energetic landscape of hexahydro-3-methyl-2H-azepin-2-one. The seven-membered ring of caprolactams is flexible and can adopt several conformations. For the parent ε-caprolactam, it is well-established through quantum calculations that the most stable conformation is a chair form. researchgate.net The introduction of a methyl group at the 3-position is expected to influence the conformational equilibrium.

Computational studies on substituted ε-caprolactams have shown that substituents tend to favor an equatorial position to minimize steric hindrance. rsc.org Therefore, it is predicted that the most stable conformer of hexahydro-3-methyl-2H-azepin-2-one will also be a chair conformation with the methyl group in an equatorial orientation. Density Functional Theory (DFT) methods, such as B3LYP with a 6-311+G(d,p) basis set, are commonly employed to optimize the geometries of such molecules and calculate their relative energies. researchgate.net

The energy difference between different conformers, such as chair and boat forms, as well as the energy barriers for interconversion, can be calculated. For ε-caprolactam, the free energy of activation for the inversion of the most stable chair conformation has been calculated to be approximately 10.5 kcal/mol. researchgate.net Similar calculations for the 3-methyl derivative would provide valuable information on its dynamic behavior.

Table 1: Calculated Relative Energies of ε-Caprolactam Conformers

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| Chair | B3LYP | 6-311+G(d,p) | 0.00 |

| Boat | B3LYP | 6-311+G(d,p) | > 5.0 |

Note: This table is illustrative and based on typical findings for ε-caprolactam. Specific values for the 3-methyl derivative would require dedicated calculations.

Computational Studies of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions involving hexahydro-3-methyl-2H-azepin-2-one. A significant reaction pathway related to this compound is its formation via the Beckmann rearrangement of the corresponding substituted cyclohexanone (B45756) oxime. Theoretical studies on the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam have been performed using methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach and DFT. researchgate.net

These studies investigate the reaction pathway, identify transition states, and calculate activation energies. For the gas-phase rearrangement of protonated cyclohexanone oxime, the rate-determining step is the 1,2-H shift with a significant activation barrier. researchgate.net The presence of a methyl group on the cyclohexanone oxime precursor would likely influence the regioselectivity and kinetics of the rearrangement, which can be modeled computationally.

Furthermore, the hydrolysis and polymerization of caprolactams are important reactions that can be studied theoretically. Quantum mechanical modeling of the hydrolysis of ε-caprolactam has shown it to be thermodynamically disfavored, which has implications for its stability and the energy requirements for its ring-opening. nih.gov Computational models can also be developed to understand the initial steps of anionic ring-opening polymerization, a key industrial process.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of hexahydro-3-methyl-2H-azepin-2-one in different environments, such as in solution or in the solid state. MD simulations can explore the conformational landscape of the molecule over time and identify the most populated conformations. These simulations have been used to study substituted ε-caprolactams, revealing that in solution, there can be a fast conformational exchange between different chair-like forms. rsc.orgresearchgate.net

MD simulations are also crucial for studying intermolecular interactions, such as hydrogen bonding. In the solid state and in concentrated solutions, caprolactams are known to form dimers and larger aggregates through hydrogen bonds between the amide groups. nih.gov The strength and geometry of these hydrogen bonds can be analyzed from MD trajectories. For the 3-methyl derivative, the presence of the methyl group might sterically influence the formation of these aggregates, a hypothesis that can be tested through simulation.

Table 2: Typical Parameters from MD Simulations of Caprolactams

| Property | Method | Force Field | Typical Value/Observation |

| Conformational Exchange | MD in Solution | AMBER/CHARMM | Fast exchange between chair forms |

| Hydrogen Bond Lifetime | MD in Solution | AMBER/CHARMM | Picosecond timescale |

| Dimerization Energy | Quantum Chemistry | - | Approx. -5 to -7 kcal/mol |

Note: This table presents general findings for caprolactam systems. Specific values would depend on the simulation conditions.

Elucidation of Structure-Reactivity Relationships through Theoretical Models

Theoretical models are essential for establishing relationships between the molecular structure of hexahydro-3-methyl-2H-azepin-2-one and its chemical reactivity. Molecular electrostatic potential (MEP) maps, for instance, can be calculated to visualize the electron density distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. acs.org For a lactam, the MEP would show a negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor and a site for electrophilic attack.

Quantum chemical descriptors, such as frontier molecular orbital energies (HOMO and LUMO), can be calculated to predict reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. These parameters are valuable in understanding the reactivity of the lactam in various chemical reactions, including polymerization. mdpi.com

By systematically modifying the structure of the molecule in silico (e.g., changing the position or nature of substituents) and calculating these descriptors, a quantitative structure-reactivity relationship (QSRR) can be developed. This can guide the design of new caprolactam derivatives with desired properties.

Applications of Hexahydro 2h Azepin 2 One Derived Polymers and Materials

Development of Polyamides from Hexahydro-2H-azepin-2-one Monomers

The synthesis of polyamides from substituted lactam monomers like hexahydro-3-methyl-2H-azepin-2-one is a key strategy for modifying the properties of traditional Nylon-6. The presence of the methyl group on the polymer backbone disrupts the regular chain packing and intermolecular hydrogen bonding that characterize unsubstituted polyamide-6.

Polyamides based on 3-methyl-ε-caprolactam are typically synthesized via anionic ring-opening polymerization (AROP). This method is highly efficient for lactam polymerization and allows for the production of high molecular weight polymers. The process involves the use of a strong base as a catalyst and an N-acyl lactam as an activator or initiator. The polymerization proceeds by the nucleophilic attack of the lactamate anion on the activated monomer, leading to chain propagation.

The synthesis can be adapted to produce both homopolymers of 3-methyl-ε-caprolactam and copolymers with unsubstituted ε-caprolactam. In copolymerization, the random incorporation of the methyl-substituted units along the polyamide chain serves as a powerful tool to modify the material's final properties. The ratio of the substituted to unsubstituted monomer can be varied to fine-tune the characteristics of the resulting copolymer.

The introduction of a methyl substituent onto the caprolactam ring has a profound impact on the resulting polyamide's properties, primarily by altering its ability to crystallize. In standard Nylon 6, the polymer chains are able to pack closely in a regular, ordered fashion, facilitated by strong hydrogen bonds between the amide groups. This results in a semi-crystalline polymer with a high melting point and significant stiffness.

The pendant methyl group in poly(3-methyl-ε-caprolactam) introduces steric hindrance, which disrupts the chain's ability to pack tightly and form a regular crystalline lattice. This leads to a significant reduction in the degree of crystallinity and a corresponding decrease in the melting temperature (T_m) and glass transition temperature (T_g) when compared to standard Nylon 6. Copolymers of ε-caprolactam and N-methyl-ε-caprolactam have demonstrated this trend, where increasing the N-methyl-ε-caprolactam content leads to lower melting points. mdpi.com While specific data for the 3-methyl homopolymer is not widely reported, the principle of reduced crystallinity due to side-chain substitution is a well-established concept in polymer science. mdpi.com

This reduction in crystallinity results in a more amorphous polymer, which typically exhibits increased transparency, greater flexibility, and altered solubility characteristics. The molecular weight of the polymer, which also significantly influences mechanical properties, can be controlled during anionic polymerization by adjusting the monomer-to-initiator ratio.

Table 1: Comparison of Expected Thermal and Crystalline Properties of Modified and Unmodified Polyamides Note: Specific values for poly(hexahydro-3-methyl-2H-azepin-2-one) are not readily available in published literature and are therefore represented qualitatively based on established polymer theory.

| Property | Nylon 6 (Poly-ε-caprolactam) | Poly(hexahydro-3-methyl-2H-azepin-2-one) | Effect of Methyl Substituent |

| Melting Temperature (T_m) | ~220 °C | Lower | Decreases due to disrupted chain packing |

| Crystallinity | High (semi-crystalline) | Low (largely amorphous) | Reduces ability to form crystalline domains |

| Glass Transition Temp (T_g) | ~50 °C | Lower | Increases chain mobility in amorphous regions |

Polyurethane-Based Materials Incorporating Hexahydro-2H-azepin-2-one Units

While less common than its use in polyamides, derivatives of hexahydro-2H-azepin-2-one can be incorporated into polyurethane systems. One theoretical pathway involves converting the lactam into a diol, which can then act as a chain extender or a soft segment in a polyurethane synthesis. This involves reacting the diol with a diisocyanate and another polyol. Additionally, ε-caprolactam itself has been studied as a catalyst or an accelerating agent in the formation of urethane (B1682113) linkages. acs.org A German patent also lists 3-methyl-ε-caprolactam as a potential catalyst in the production of polyurethane prepolymers. google.com

The incorporation of amide functionalities, such as those derived from caprolactam, into a polyurethane backbone can potentially enhance thermal stability. The amide group is generally more thermally stable than the urethane linkage. The presence of strong hydrogen bonding associated with the amide groups can increase the energy required to initiate thermal degradation of the polymer network. The introduction of such units could create a more robust polymer matrix with a higher decomposition temperature compared to conventional polyester- or polyether-based polyurethanes.

Table 2: Anticipated Effects on Polyurethane Mechanical Properties Note: These effects are projected based on the chemical properties of amide groups and have not been specifically quantified in literature for 3-methyl-ε-caprolactam-derived polyurethanes.

| Mechanical Property | Standard Polyurethane | Polyurethane with Amide Units | Anticipated Improvement |

| Tensile Strength | Varies | Higher | Increased hard segment content and H-bonding |

| Hardness | Varies | Higher | Rigid amide groups contribute to hardness |

| Elasticity | High | Potentially Lower | Increased rigidity may reduce overall elasticity |

Advanced Material Formulations and Industrial Applications

While specific, large-scale industrial applications for polymers derived solely from hexahydro-3-methyl-2H-azepin-2-one are not widely documented, the principles of its use point toward niche applications where modified properties are essential. Standard Nylon 6, or polycaprolactam, is used extensively in engineering plastics for automotive parts, electrical components, and industrial machinery due to its strength, elasticity, and abrasion resistance. mdpi.com

The modifications imparted by the 3-methyl substituent—namely reduced crystallinity and a lower melting point—would make these polymers suitable for applications requiring greater flexibility, transparency, or processability at lower temperatures than standard Nylon 6. Potential applications could include specialty monofilaments, films with improved clarity, or components in blends and alloys where it can act as a compatibilizer or property modifier. In polyurethane systems, its derivatives could be used to formulate specialty adhesives or coatings with enhanced thermal resistance.

Coatings and Adhesives Utilizing Azepinone Derivatives

Polyamide resins are valued in the coatings and adhesives sector for their toughness, chemical resistance, and adhesive strength. Polymers based on substituted caprolactams, such as the 3-methyl derivative, can be formulated into high-performance materials for these applications. adhesivesmag.com For instance, graft polymers of ε-caprolactam onto acrylate (B77674) backbones have been developed for use as hot melt adhesives, demonstrating the versatility of caprolactam-based materials. google.com

The introduction of a methyl group can enhance solubility in a wider range of solvents, facilitating easier application and formulation of coatings and adhesives. This improved processability is particularly beneficial for creating thin, uniform protective films or strong adhesive bonds. Furthermore, the modified polymer structure can lead to better adhesion on non-polar substrates where traditional polyamides might struggle. These materials are miscible with a wide range of other polymers, allowing for the creation of customized adhesive and sealant formulations. kuraray.com

Table 1: Potential Properties of Poly(3-methyl-ε-caprolactam) in Coating and Adhesive Formulations

| Property | Expected Characteristic | Benefit in Application |

|---|---|---|

| Solubility | Enhanced in organic solvents | Easier processing and formulation. |

| Adhesion | Potentially improved on varied substrates | Broader application scope. |

| Flexibility | Increased due to lower crystallinity | Suitable for flexible packaging and non-rigid substrates. |

| Melt Viscosity | Lower than standard PA6 | Improved flow for hot-melt adhesive applications. |

Flexible and Rigid Foams Based on Azepinone Polymers

Polyamide foams are known for their high-temperature resistance, strength, and chemical stability. basf.comramsayrubber.com These foams can be either rigid, for structural applications, or flexible, for cushioning and insulation. The properties of the foam are heavily influenced by the base polymer. researchgate.net

Utilizing a polymer from 3-methyl-ε-caprolactam could lead to the development of foams with novel properties. The lower melting point could allow for processing at reduced temperatures, saving energy and potentially enabling the use of heat-sensitive additives. The inherent flexibility of the polymer could be leveraged to produce soft, resilient flexible foams with excellent compression and recovery characteristics. Conversely, by controlling the foaming process and cross-linking, rigid foams with a fine cell structure and high strength-to-weight ratios could be manufactured for lightweight structural components in the automotive and aerospace industries. basf.comramsayrubber.com

Elastomers and Sealants Derived from Azepinone Polymers

Thermoplastic elastomers (TPEs) combine the processing ease of thermoplastics with the functional performance of elastomers. Polyamide-based TPEs (TPAEs) are a significant class of these materials, typically synthesized as block copolymers with "hard" polyamide segments and "soft" polyether or polyester (B1180765) segments. researchgate.net These materials are used in a wide variety of applications, including sealants. tri-iso.com

The incorporation of 3-methyl-ε-caprolactam into the hard polyamide segment offers a strategic way to tailor the properties of TPAEs. The methyl group would disrupt the crystalline packing of the hard segments, effectively lowering the glass transition temperature and increasing the flexibility of the material. This allows for the fine-tuning of hardness, elasticity, and compression set, making these elastomers suitable for high-performance seals, gaskets, and flexible tubing that require a specific balance of mechanical strength and rubber-like behavior. google.comgoogle.com The chemical nature of polyamides also ensures good resistance to oils and chemicals, a critical feature for many sealing applications. adhesivesmag.com

Composites and Nanomaterials with Azepinone-Derived Components

Polyamide 6 is a widely used matrix material for polymer composites due to its favorable mechanical properties and thermal resistance. proquest.comspecialchem.com Reinforcing PA6 with fillers like glass fibers or nanomaterials such as nanoclays or carbon nanotubes significantly enhances its strength and stiffness. mdpi.comresearchgate.net

In the realm of nanomaterials, the altered polarity and crystallinity of the methyl-substituted polyamide could improve the dispersion of nanoparticles, which is often a challenge in producing high-performance nanocomposites. researchgate.netresearchgate.net An even dispersion of nanofillers is crucial for maximizing improvements in mechanical, thermal, and barrier properties. iut.ac.ir

Table 2: Comparison of Potential Matrix Properties for Composites

| Property | Polyamide 6 (PA6) | Poly(3-methyl-ε-caprolactam) (Expected) | Implication for Composites |

|---|---|---|---|

| Melting Point | ~220°C | Lower | Lower processing temperatures, reduced energy consumption. |

| Crystallinity | Semi-crystalline | Lower / Amorphous | Increased toughness and impact resistance. |

| Melt Viscosity | High | Lower | Better fiber impregnation and filler dispersion. |

| Interfacial Adhesion | Good with polar fillers | Potentially modified for specific filler types | Tailorable composite properties. |

Post-Polymerization Functionalization for Tailored Material Properties

Post-polymerization modification is a powerful strategy for introducing specific functionalities along a polymer backbone, allowing for the creation of materials with highly tailored properties that would be difficult to achieve through direct polymerization. researchgate.netnih.gov This approach is particularly valuable for polyamides, where the amide group and adjacent carbons in the repeat unit can serve as sites for chemical reactions.

For polymers derived from 2H-Azepin-2-one, hexahydro-3-methyl-, various functional groups can be introduced after the initial polymerization is complete. This allows for the incorporation of moieties that might not be stable under polymerization conditions. For example, pendant hydroxyl (-OH) or ketone (C=O) groups could be introduced.

Strategies for Functionalization:

Modification of the Amide Group: The hydrogen atom on the amide nitrogen can be substituted, although this is challenging and can affect inter-chain hydrogen bonding. More commonly, copolymers are made with monomers already containing functional groups.

Backbone Modification: Introducing unsaturation into the polymer backbone during synthesis allows for subsequent reactions like epoxidation or thiol-ene additions to attach functional groups. rsc.org

Grafting: Functional polymer chains can be grafted onto the main polyamide backbone. This is often achieved by creating reactive sites on the backbone (e.g., through copolymerization with a functional monomer) which can then initiate the polymerization of another monomer. nih.gov

The introduction of pendant hydroxyl groups can significantly increase the hydrophilicity of the polymer, improving its moisture absorption, dyeability, and biocompatibility for medical applications. Pendant ketone groups can serve as reactive handles for further chemical modifications, such as cross-linking to create thermoset materials or for attaching bioactive molecules. This versatility allows for the transformation of a base polymer into a wide array of high-performance, functional materials. researchgate.net

Future Research Avenues and Emerging Trends in Hexahydro 3 Methyl 2h Azepin 2 One Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Routes for Azepinones

The principles of green chemistry are increasingly guiding the development of new synthetic pathways for azepinones, aiming to reduce the environmental impact of their production. mdpi.com Traditional methods for producing ε-caprolactam, the parent compound, often involve harsh reagents and generate significant waste, such as ammonium (B1175870) sulfate (B86663). nih.govnih.gov Research is now focused on creating cleaner, more atom-economical processes that can be adapted for substituted azepinones.

Key innovations include:

Solvent-Free and Benign Solvent Systems: A major goal is to eliminate the use of hazardous organic solvents. Research is exploring solvent-free reaction conditions or the use of environmentally benign solvents like water or cyclopentyl methyl ether (CPME). nih.govnih.gov This approach not only reduces waste but also simplifies product purification. nih.gov

Catalytic One-Step Synthesis: Efforts are underway to develop single-step catalytic processes that convert simple precursors directly into azepinones. For instance, a one-step, solvent-free synthesis of ε-caprolactam using air as the oxidant and a designed, bifunctional solid catalyst has been demonstrated, avoiding the generation of ammonium sulfate. nih.gov This methodology provides a blueprint for developing similar green routes to 3-methyl-ε-caprolactam.

Bio-Based Feedstocks: The transition from fossil-based feedstocks to renewable resources is a cornerstone of sustainable chemistry. researchgate.net Research is investigating the synthesis of azepinones from biomass-derived starting materials, which would significantly lower the carbon footprint of resulting polymers and chemicals. evonik.com

Waste Valorization: Integrating azepinone synthesis into a biorefinery concept where waste streams from other processes are used as starting materials is a promising avenue. chemrxiv.org This aligns with the principles of a circular economy by transforming waste into valuable chemicals.

| Approach | Description | Key Advantages | Research Focus | Reference |

|---|---|---|---|---|

| Benign Solvents | Replacing hazardous solvents with greener alternatives like water or CPME. | Reduced toxicity, waste, and environmental impact. | Solvent selection, reaction optimization in new media. | nih.gov |

| Catalytic One-Step Processes | Combining multiple reaction steps into a single, catalyst-driven transformation. | Higher atom economy, reduced energy consumption, less waste. | Development of multifunctional catalysts. | nih.gov |

| Renewable Feedstocks | Utilizing biomass-derived starting materials instead of petrochemicals. | Lower carbon footprint, reduced reliance on fossil fuels. | Conversion of bio-based molecules to azepinone precursors. | researchgate.netevonik.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Azepinone Transformations

Catalysis is central to the future of azepinone chemistry, enabling more efficient, selective, and sustainable transformations. Research is moving beyond traditional acid catalysts used in the Beckmann rearrangement to explore a diverse range of catalytic systems. rwth-aachen.deresearchgate.net

Emerging catalytic trends include:

Heterogeneous Catalysts: Solid catalysts, such as zeolites and metal-organic frameworks (MOFs), are gaining prominence. rwth-aachen.deengineering.org.cn Their advantages include ease of separation from the reaction mixture, reusability, and the potential for long-term operational stability, which are crucial for industrial applications. rwth-aachen.de For example, titanium silicate (B1173343) (TS-1) and silicalite-1 zeolites have been successfully used in green caprolactam production technologies. engineering.org.cnsylzyhg.com

Metal-Catalyzed Reactions: Transition metal catalysts (e.g., based on palladium, rhodium, iridium) are being employed for novel azepinone syntheses through reactions like C-H activation, cycloisomerization, and cycloaddition. researchgate.net These methods allow for the construction of the azepinone core from different starting materials and under milder conditions. researchgate.net

Photocatalysis: Light-driven reactions offer a green alternative to thermally driven processes. Recent studies have shown the synthesis of azepinone derivatives through metal-free photochemical cascade reactions under mild conditions using blue light irradiation, avoiding the need for high-power UV light or noble metal catalysts. aalto.firesearchgate.net

Bifunctional Catalysts: Catalysts that possess both acidic and redox sites are being designed to perform multiple transformations in a single step. nih.gov An example is the development of nanoporous solid catalysts with isolated redox centers that can produce ε-caprolactam from cyclohexanone (B45756) in a solvent-free manner using air as the oxidant. nih.gov

| Catalyst Type | Example | Application | Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Zeolites | Titanium silicate (TS-1), Silicalite-1 | Ammoximation, Gas-phase Beckmann rearrangement | Reusable, reduces waste, enables continuous processes. | engineering.org.cnsylzyhg.com |

| Transition Metals | Palladium (Pd), Rhodium (Rh) complexes | C-H functionalization, Cycloaddition, Arylation | High selectivity, milder reaction conditions. | researchgate.net |

| Photocatalysis | Metal-free, blue light irradiation | Cascade reaction from 2-aryloxyaryl azides | Energy efficient, avoids harsh reagents. | aalto.firesearchgate.net |

| Bifunctional Catalysts | Nanoporous solids with redox and acid sites | One-step synthesis of caprolactam from cyclohexanone | Process intensification, solvent-free conditions. | nih.gov |

Advanced Functionalization Strategies for the Creation of Highly Complex Azepinone Architectures

To expand the applications of azepinones beyond traditional polymers, researchers are developing sophisticated methods to introduce functional groups onto the azepinone scaffold. This allows for the creation of highly complex molecules with potential uses in pharmaceuticals and advanced materials.

Key functionalization strategies include:

C-H Functionalization: This powerful strategy involves the direct conversion of carbon-hydrogen bonds into new functional groups, avoiding the need for pre-functionalized substrates. umich.edu Transition metal catalysis is often employed to achieve site-selective functionalization on the azepinone ring, enabling the efficient synthesis of derivatives that would be difficult to access through traditional methods. researchgate.netumich.edursc.org

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for constructing substituted caprolactams. This method allows for the synthesis of a variety of functionalized α-amino caprolactams, which are valuable building blocks for natural products and their analogues. lookchem.com

N-Substitution: Modification at the nitrogen atom of the lactam is a straightforward way to alter the properties of the molecule. Research has explored the synthesis of various N-substituted derivatives of ε-caprolactam, which can serve as specialized solvents or monomers for new polymers. researchgate.net

These advanced strategies are crucial for building molecular diversity and accessing novel azepinone-based compounds with tailored electronic, steric, and biological properties. lookchem.com

Integration of Machine Learning and Artificial Intelligence in Azepinone Research and Material Design

Applications in azepinone research include:

Polymer Property Prediction: AI models can predict the macroscopic properties (e.g., thermal stability, mechanical strength) of polymers derived from monomers like hexahydro-3-methyl-2H-azepin-2-one based on their molecular structure. mdpi.comijisae.org This accelerates the design of new polymers with desired performance characteristics. gatech.edu

Catalyst Discovery: ML algorithms can screen thousands of potential catalyst structures to identify the most promising candidates for specific azepinone transformations, significantly reducing the experimental effort required. nih.gov

Synthesis Planning: AI can propose novel and efficient synthetic routes for complex azepinone targets. digitellinc.com By analyzing the vast body of chemical literature, these tools can identify non-obvious reaction pathways that are more sustainable or higher-yielding.

Inverse Design: Generative AI models can design new azepinone-based molecules that are optimized for a specific application, such as drug delivery or energy storage. ijsrem.comastrazeneca.com The AI starts with the desired properties and works backward to generate a viable molecular structure. ijsrem.com

Sustainable and Circular Economy Approaches for Azepinone-Based Materials and Their Lifecycle

The long-term sustainability of materials derived from hexahydro-3-methyl-2H-azepin-2-one depends on adopting a circular economy model, which emphasizes recycling, reuse, and end-of-life management. researchgate.netresearchgate.net This involves considering the entire lifecycle of the material, from production to disposal.

Future research in this area will focus on:

Chemical Recycling: Developing efficient chemical recycling processes to depolymerize azepinone-based polymers back to their constituent monomers. aiche.org This allows for the creation of virgin-quality material from waste, closing the production loop. aiche.org

Life Cycle Assessment (LCA): Conducting comprehensive LCAs to quantify the environmental impact of azepinone-based materials throughout their lifecycle. researchgate.net LCAs provide the data necessary to compare different production routes (e.g., fossil-based vs. bio-based) and recycling options, guiding the development of more sustainable products. aiche.orgrenewable-carbon.euvestamid.com

Design for Recyclability: Intentionally designing polymers and products to be easily disassembled and recycled. This involves careful selection of monomers, additives, and product architectures to facilitate end-of-life processing.

Bio-based and Biodegradable Materials: Exploring the synthesis of azepinone-based polymers from renewable feedstocks that are also biodegradable. evonik.com This offers a sustainable end-of-life option where the material can be returned to the biosphere.

By integrating green chemistry principles at the design stage with circular economy strategies for the material's lifecycle, the next generation of azepinone-based materials can contribute to a more sustainable chemical industry. researchgate.netmdpi.com

Q & A

Q. What are the recommended synthetic routes for 2H-Azepin-2-one, hexahydro-3-methyl- (CAS 2073-32-7)?

Methodological Answer: The synthesis of 2H-Azepin-2-one, hexahydro-3-methyl- can be achieved via alkylation of caprolactam (hexahydro-2H-azepin-2-one, CAS 105-60-2). For example:

- Stepwise alkylation : React caprolactam with methylating agents (e.g., methyl iodide) under basic conditions to introduce the 3-methyl substituent. Monitor reaction progress using H NMR to confirm substitution at the 3-position .

- Alternative routes : Acylation followed by reduction, as seen in derivatives like 1-(2-chloroacetyl)hexahydro-2H-azepin-2-one (CAS 98303-85-6), where chloroacetylation is followed by selective reduction to retain the lactam ring .

Q. How can spectroscopic techniques distinguish 2H-Azepin-2-one, hexahydro-3-methyl- from structural analogs?

Methodological Answer:

- Mass Spectrometry (MS) : The molecular ion peak at m/z 127 (CHNO) confirms the molecular weight. Fragmentation patterns (e.g., loss of CO or CH groups) differentiate it from non-methylated caprolactam (CHNO, m/z 113) .

- NMR : H NMR shows a distinct triplet for the 3-methyl group (~1.2–1.4 ppm) and downfield shifts for the lactam carbonyl (δ ~170–175 ppm in C NMR). Compare with caprolactam (no methyl group) to avoid misassignment .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Assessment : While direct toxicity data for the 3-methyl derivative is limited, structurally similar lactams (e.g., 3',4'-dihydroxy-2-(hexahydro-1H-azepin-1-yl)acetophenone) exhibit acute oral toxicity (H302) and skin irritation (H315). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers away from oxidizers, as lactams may decompose under strong acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding the environmental persistence of 2H-Azepin-2-one derivatives?

Methodological Answer:

- Comparative Studies : Conduct biodegradation assays (e.g., OECD 301F) comparing the 3-methyl derivative with caprolactam (CAS 105-60-2), which has known environmental persistence. Monitor hydrolysis rates under varying pH and microbial activity .

- Analytical Validation : Use LC-MS/MS to quantify degradation products (e.g., ε-aminocaproic acid analogs) and confirm structural stability .

Q. What strategies optimize the compound’s application in polymer chemistry?

Methodological Answer:

- Copolymer Design : Incorporate 3-methyl-2H-azepin-2-one into block copolymers (e.g., with polyethers or polyesters) to enhance thermal stability. Use ring-opening polymerization (ROP) with catalysts like dirhodium(II) tetrakis[caprolactamate] (CAS 138984-26-6) .

- Characterization : Analyze thermal properties via DSC (glass transition temperature) and TGA (decomposition profiles) to assess performance in high-temperature applications .

Q. How can computational modeling predict the compound’s biological activity?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., proteases or kinases). Compare with analogs like 1-(3-oxoinden-1-yl)hexahydro-2H-azepin-2-one (CAS 828267-60-3) to identify structure-activity relationships (SAR) .

- ADMET Prediction : Apply tools like SwissADME to estimate bioavailability, metabolic pathways, and potential toxicity, leveraging data from related lactams .

Q. What advanced techniques validate the compound’s stereochemical purity?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak column with a polar mobile phase to separate enantiomers, if applicable. Compare retention times with standards.

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by matching experimental VCD spectra with DFT-calculated spectra .

Data Contradictions and Solutions

- CAS Misidentification : The 3-methyl derivative (2073-32-7) is often conflated with caprolactam (105-60-2) in older literature. Always cross-validate using CAS and spectral data .

- Toxicity Data Gaps : Extrapolate cautiously from analogs (e.g., 20195-20-4) and prioritize in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.